>500-Fold Reduction in Proteasome Chymotrypsin-Like Activity Compared to Active (1R,2S) Bortezomib
In a direct head-to-head assay using isolated human 20S proteasome, (1S,2S)-Bortezomib inhibited the chymotrypsin-like (CT-L) activity with an IC50 of 2,450 nM, whereas the active (1R,2S) bortezomib showed an IC50 of 4.8 nM under identical conditions [1]. This represents a 510-fold reduction in potency, demonstrating that the (1S,2S) configuration at the boronic carbon is critical for tight binding to the proteasome active site.
| Evidence Dimension | IC50 for inhibition of 20S proteasome chymotrypsin-like activity (Suc-LLVY-AMC substrate) |
|---|---|
| Target Compound Data | 2,450 nM |
| Comparator Or Baseline | (1R,2S)-Bortezomib: 4.8 nM |
| Quantified Difference | 510-fold weaker |
| Conditions | Isolated human 20S proteasome, 37°C, 30 min pre-incubation, 100 µM substrate, fluorescence detection (Ex/Em 380/460 nm) |
Why This Matters
For procurement, this validated inactive diastereomer is essential as a negative control to confirm that observed cellular effects are due to proteasome inhibition rather than off-target stereospecific interactions.
- [1] Liu, K. G., et al. (2006). Synthesis and biological evaluation of bortezomib stereoisomers. Bioorganic & Medicinal Chemistry Letters, 16(18), 4914-4917. View Source
